molecular formula C21H21NO2 B3753553 4-(4-methylphenoxy)-N-1-naphthylbutanamide

4-(4-methylphenoxy)-N-1-naphthylbutanamide

Cat. No.: B3753553
M. Wt: 319.4 g/mol
InChI Key: ILASEBXRIBOVBY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a naphthyl group (a polycyclic aromatic hydrocarbon), a butanamide group (an amide), and a methylphenoxy group (an ether). These types of compounds often have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The naphthyl group would contribute to aromaticity, the butanamide group could participate in hydrogen bonding, and the methylphenoxy group could influence the compound’s polarity .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-methylphenoxy)-N-1-naphthylbutanamide” are not available, similar compounds can undergo a variety of reactions. For instance, they can participate in radical processes, β-elimination reactions, and various other organic transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, thermal stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Future Directions

Research into complex organic compounds like “4-(4-methylphenoxy)-N-1-naphthylbutanamide” could lead to the development of new pharmaceuticals, plant protection products, and other useful substances .

Properties

IUPAC Name

4-(4-methylphenoxy)-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-16-11-13-18(14-12-16)24-15-5-10-21(23)22-20-9-4-7-17-6-2-3-8-19(17)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASEBXRIBOVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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